molecular formula C9H10O B1206508 3,4-Dimethylbenzaldehyde CAS No. 5973-71-7

3,4-Dimethylbenzaldehyde

Cat. No. B1206508
CAS RN: 5973-71-7
M. Wt: 134.17 g/mol
InChI Key: POQJHLBMLVTHAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

3,4-Dimethylbenzaldehyde can be synthesized through formylation and carbonylation reactions, utilizing o-xylene and CO as raw materials, with 1,2-chloroethane as a solvent under the catalysis of powdery anhydrous AlCl3. Optimal conditions include a CO pressure of 1.5 MPa and a reaction temperature ranging from -5 to 0℃, resulting in a high purity product above 98.0% (Wang Wei-guo, 2008). Another efficient method involves the oxidation of 3,4-dimethylbenzyl chloride with NaNO3/AcOH catalyzed by PEG-600 in aqueous media, offering an 82.3% total yield (Yubing Hu et al., 2010).

Molecular Structure Analysis

The molecular structure of 3,4-dimethylbenzaldehyde has been studied using vibrational spectroscopy, including FT-IR and FT-Raman spectra, complemented by ab initio and DFT calculations. These studies help understand the compound's geometry, vibrational frequencies, and the impact of substituents on its structure (N. Sundaraganesan et al., 2007).

Chemical Reactions and Properties

3,4-Dimethylbenzaldehyde participates in various chemical reactions, highlighting its versatility as a synthetic intermediate. The compound's reactivity has been explored in studies focusing on coupled large amplitude motions and its role in the synthesis of complex organic molecules (M. Tudorie et al., 2013).

Physical Properties Analysis

The physical properties of 3,4-dimethylbenzaldehyde, such as melting point, boiling point, and solubility, are crucial for its application in various chemical syntheses. These properties are determined through experimental methods and provide essential information for handling and using the compound in laboratory and industrial settings.

Chemical Properties Analysis

The chemical properties of 3,4-dimethylbenzaldehyde, including its reactivity with different reagents, stability under various conditions, and its role as a precursor in synthesizing other valuable compounds, are of significant interest. The compound's ability to undergo reductive alkylation and its participation in the synthesis of dihydropyridines showcases its chemical versatility (U. Azzena et al., 1990).

Scientific Research Applications

  • Flavor and Fragrance Agents

    • Field : Food and Cosmetic Industry
    • Application : 3,4-Dimethylbenzaldehyde is widely used as a flavor and fragrance agent .
    • Method : It is typically used in the formulation of perfumes and to impart flavor in certain food items .
    • Results : The specific outcomes can vary greatly depending on the specific formulation and use case .
  • Pharmaceuticals

    • Field : Medical and Health Care
    • Application : It is used in the synthesis of various pharmaceutical compounds .
    • Method : The specific methods of application or experimental procedures would depend on the specific pharmaceutical compound being synthesized .
    • Results : The results or outcomes obtained would also depend on the specific pharmaceutical compound being synthesized .
  • Nucleating Agents

    • Field : Material Science
    • Application : 3,4-Dimethylbenzaldehyde is used as a nucleating agent .

Safety And Hazards

3,4-Dimethylbenzaldehyde may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing its vapor and avoid contact with eyes, skin, and clothing . In case of inhalation, skin contact, eye contact, or swallowing, immediate medical attention is required .

Future Directions

3,4-Dimethylbenzaldehyde is widely used in various applications such as flavor and fragrance agents, medicals, agro-chemicals, pigments, resin additives, and others . Its future directions could be influenced by advancements in these fields and the development of new synthesis methods and applications.

properties

IUPAC Name

3,4-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-3-4-9(6-10)5-8(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQJHLBMLVTHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041626
Record name 3,4-Dimethylbenzaldehyde
Source EPA DSSTox
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name Benzaldehyde, 3,4-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3,4-Dimethylbenzaldehyde

CAS RN

5973-71-7
Record name 3,4-Dimethylbenzaldehyde
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Record name 3,4-Dimethylbenzaldehyde
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Record name Benzaldehyde, 3,4-dimethyl-
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Record name 3,4-Dimethylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylbenzaldehyde
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Record name 3,4-DIMETHYLBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

The above reaction of Example 6A is repeated except that o-xylene and dichloromethyl methylether are the starting materials. Using the same reaction conditions and techniques, there is obtained 3,4-dimethylbenzaldehyde.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
484
Citations
N Sundaraganesan, S Ilakiamani, BD Joshua - Spectrochimica Acta Part A …, 2007 - Elsevier
The FT-IR and FT-Raman spectra of 3,4-dimethylbenzaldehyde (3,4-DMB) has been recorded in the region 4000–400 and 3500–100cm −1 , respectively. The optimized geometry, …
Number of citations: 32 www.sciencedirect.com
YL Hu, M Lu, QF Liu, W Wei, X Liu - Journal of the Iranian Chemical …, 2010 - Springer
In this study, 3,4-dimethylbenzaldehyde was obtained in 82.3% total yield by oxidation of 3,4-dimethylbenzyl chloride with NaNO 3 /AcOH catalyzed by PEG-600 in aqueous media. The …
Number of citations: 3 link.springer.com
LA Naser - Central Asian Journal of Medical and …, 2023 - cajmns.centralasianstudies.org
Background: This study it has been successfully synthesized and characterized in the form of [3, 4-dihydropyrimidin-2-(1H) ones](1-3) a derivative. This compound were synthesized by …
GM Clifford, JC Wenger - International journal of chemical …, 2006 - Wiley Online Library
Rate coefficients for the reactions of hydroxyl (OH) radicals with the dimethylbenzaldehydes have been determined at 295 ± 2K and atmospheric pressure using the relative rate …
Number of citations: 5 onlinelibrary.wiley.com
Y ZHAO, S ZHANG, J YANG - Citeseer
In this paper, the synthesis of 3, 4-dimethylbenzaldehyde through the reaction of o-xylene with carbon monoxide and aluminum chloride, specially, in the presence of small catalytic …
Number of citations: 2 citeseerx.ist.psu.edu
CW Tse, RC Flagan, JH Seinfeld - International journal of …, 1997 - Wiley Online Library
Rate constants for three dimethylbenzaldehydes and two trimethylphenols have been determined for the OH reactions at 298±2 K and atmospheric pressure using a relative rate method…
Number of citations: 17 onlinelibrary.wiley.com
MY Hao, YM Feng, XS Tai - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 63| Part 7| July 2007| Page o3252 https://doi.org/10.1107/S1600536807029212 3,4-Dimethylbenzaldehyde …
Number of citations: 4 scripts.iucr.org
WL Zeng - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
The title compound, C15H16O4, was prepared by the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione and 3,4-dimethylbenzaldehyde in ethanol. The 1,3-dioxane ring exhibits an …
Number of citations: 6 scripts.iucr.org
A Després, E Migirdicyan - Chemical Physics, 1977 - Elsevier
Optically detected magnetic resonance transitions of 2,4-, 2,5- and 3,4-dimethylbenzaldehydes in sites I and II of durene single crystals have been observed. The ZFS parameters D of …
Number of citations: 9 www.sciencedirect.com
WL Zeng - Asian J. Chem, 2011 - hero.epa.gov
Synthesis and Crystal Structure of 3-(3,4-Dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Health & Environmental Research Online (HERO) | US EPA Jump to main …
Number of citations: 5 hero.epa.gov

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